A primary approach for the asymmetric synthesis of (R)-2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol involves a chiral reduction of the corresponding ketone, 3-(trifluoromethoxy)acetophenone. This reduction can be achieved using 2 equivalents of borane-dimethyl sulfide and a catalytic amount of an in situ generated oxazaborolidine derived from (S)-diphenylprolinol. []
The enantiomeric excess (ee) of this reductive step is sensitive to both the addition rate of the substrate and the reaction temperature. Slow addition of the substrate or low temperatures can lead to lower ee due to the slow regeneration of the active catalyst from the catalyst-product complex. []
2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol serves as a key intermediate in synthesizing various pharmaceutical compounds, particularly a potent and orally active CETP inhibitor, (2R,αS)-3,4-dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy) phenyl]-α-(trifluoromethyl)-1(2H)-quinolineethanol. []
This CETP inhibitor has demonstrated promising results in raising high-density lipoprotein cholesterol (HDL-C) levels in various animal models, including high-fat-fed hamsters, human CETP transgenic mice, and cynomolgus monkeys. [] These findings highlight the potential therapeutic application of this compound, and consequently, the significance of 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol as a building block for developing novel drugs targeting lipid metabolism and cardiovascular diseases.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: